N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(4-methylphenoxy)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(4-methylphenoxy)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thienyl and furan derivatives, followed by their coupling with the acetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(4-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups and applications.
Phenethylamine: Another related compound with distinct properties and uses.
2-(4-Chlorophenyl)ethylamine: Similar in structure but with different chemical reactivity and applications.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(4-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H24FNO5S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO5S/c1-17-2-8-21(9-3-17)30-15-24(27)26(20-12-13-32(28,29)16-20)14-22-10-11-23(31-22)18-4-6-19(25)7-5-18/h2-11,20H,12-16H2,1H3 |
InChI Key |
BNZHYYOFKOHFAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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